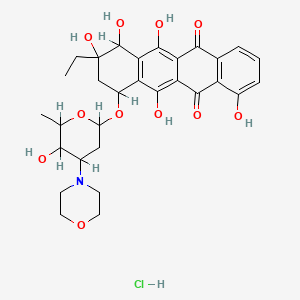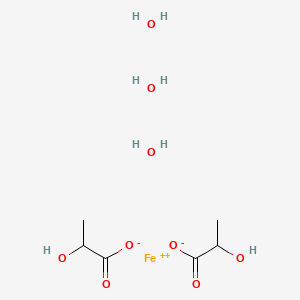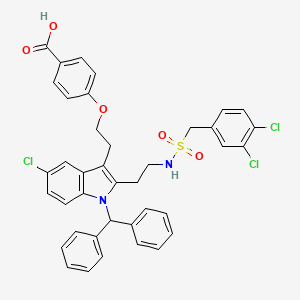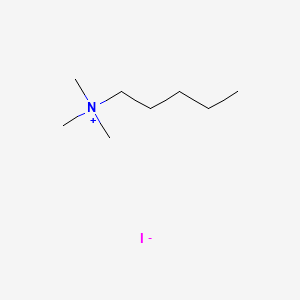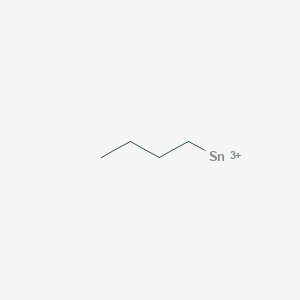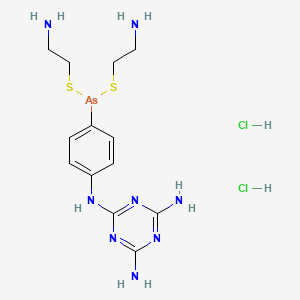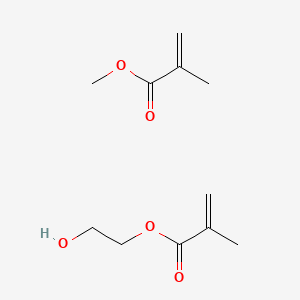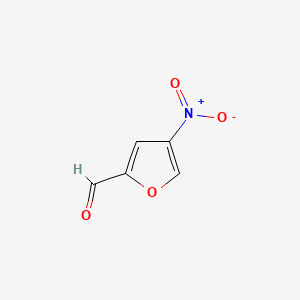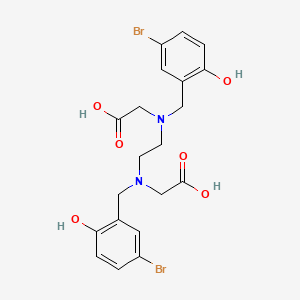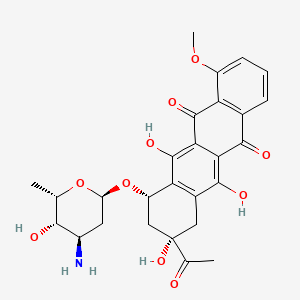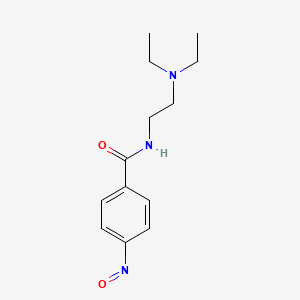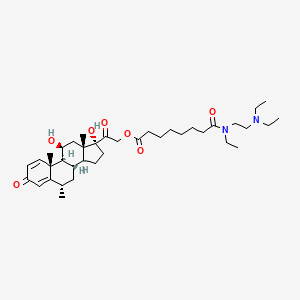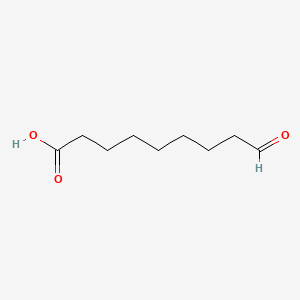
9-Oxononanoic acid
Übersicht
Beschreibung
9-Oxononanoic acid is a medium-chain oxo-fatty acid that is the 9-oxo derivative of nonanoic acid . It has a role as an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor . It is an aldehydic acid, an omega-oxo fatty acid, and a medium-chain fatty acid . It is functionally related to a nonanoic acid .
Synthesis Analysis
A multiple enzyme two-step one-pot process efficiently catalyzed by a coupled 9S-lipoxygenase (St-LOX1, Solanum tuberosum) and 9/13-hydroperoxide lyase (Cm-9/13HPL, Cucumis melo) cascade reaction is proposed as a potential route for the conversion of linoleic acid into 9-oxononanoic acid . This one-pot process afforded a yield of 73% combined with high selectivity .Molecular Structure Analysis
The molecular formula of 9-Oxononanoic acid is C9H16O3 . The InChI is InChI=1S/C9H16O3/c10-8-6-4-2-1-3-5-7-9(11)12/h8H,1-7H2,(H,11,12) . The Canonical SMILES is C(CCCC=O)CCCC(=O)O .Chemical Reactions Analysis
The reaction of oleic acid with 9-oxononanoic acid suggests that these species are the monomers in the condensed-phase polymerization reactions . 9-Oxononanoic acid is proposed to lengthen the molecular chain via secondary ozonide formation .Physical And Chemical Properties Analysis
The molecular weight of 9-Oxononanoic acid is 172.22 g/mol . The XLogP3 is 1.5 . The Hydrogen Bond Donor Count is 1 . The density is 1.0±0.1 g/cm3 . The boiling point is 304.8±25.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Phospholipase A2 Activity and Thromboxane A2 Production
- Summary of Application: 9-Oxononanoic acid (9-ONA), a major product of peroxidized fatty acids, was found to stimulate the activity of phospholipase A2 (PLA2), a key enzyme to initiate the arachidonate cascade and eicosanoid production .
- Methods of Application: The study involved exposing fresh human blood to the atmosphere at 37°C, which led to the accumulation of 9-ONA . This was accompanied by significant increases of PLA2 activity and thromboxane B2 (TxB2) production .
- Results: The study found that 9-ONA is the primary inducer of PLA2 activity and TxA2 production, and is probably followed by the development of diseases such as thrombus formation .
Ozonolysis of Fatty Acid Monolayers
- Summary of Application: The ozonolysis of fatty acid monolayers was studied to understand the fate of organic-coated aerosols under realistic atmospheric conditions .
- Methods of Application: The study investigated the effects of temperature and salinity on the degradation of oleic acid at the air–water interface and the persistence of the aged surfactant film at the surface .
- Results: The study found that a residual surface film, suspected to be formed of nonanoic acid and a mixture of azelaic and 9-oxononanoic acids, is retained at the interface after ozonolysis at near-zero temperatures but not at room temperature .
Characteristics and Degradation of Organic Aerosols from Cooking Sources
- Summary of Application: 9-Oxononanoic acid is found in the atmospheric environment originating from plant volatilization, combustion emissions, and cooking processes . It is used as a marker to study the characteristics and degradation of organic aerosols from cooking sources based on hourly observations of organic molecular markers in urban environments .
- Methods of Application: The study used online thermal desorption aerosol gas chromatography and mass spectrometry (TAG) to measure organic molecular markers in fine particulate matter (PM 2.5) at an urban site in Changzhou, China .
- Results: The study found that the concentrations of saturated fatty acids (sFAs), unsaturated fatty acids (uFAs) and oxidative decomposition products (ODPs) of unsaturated fatty acids were measured every 2 hours to investigate the temporal variations and the oxidative decomposition characteristics of uFAs in urban environments .
Lipid Peroxidation Product
- Summary of Application: 9-Oxononanoic acid is an oxidized fatty acid formed via the autoxidation of linoleic acid . It decreases hepatic de novo fatty acid synthesis and increases hepatic carnitine palmitoyltransferase activity, a marker of β-oxidation, in rats .
- Methods of Application: The study involved the use of isolated human plasma and rats .
- Results: The study found that 9-Oxononanoic acid increases phospholipase A2 (PLA2) activity and production of thromboxane B2 (TXB2) in isolated human plasma .
Characteristics and Degradation of Organic Aerosols from Cooking Sources
- Summary of Application: 9-Oxononanoic acid is found in the atmospheric environment originating from plant volatilization, combustion emissions, and cooking processes . It is used as a marker to study the characteristics and degradation of organic aerosols from cooking sources based on hourly observations of organic molecular markers in urban environments .
- Methods of Application: The study used online thermal desorption aerosol gas chromatography and mass spectrometry (TAG) to measure organic molecular markers in fine particulate matter (PM 2.5) at an urban site in Changzhou, China .
- Results: The study found that the concentrations of saturated fatty acids (sFAs), unsaturated fatty acids (uFAs) and oxidative decomposition products (ODPs) of unsaturated fatty acids were measured every 2 hours to investigate the temporal variations and the oxidative decomposition characteristics of uFAs in urban environments .
Lipid Peroxidation Product
- Summary of Application: 9-Oxononanoic acid is an oxidized fatty acid formed via the autoxidation of linoleic acid . It decreases hepatic de novo fatty acid synthesis and increases hepatic carnitine palmitoyltransferase activity, a marker of β-oxidation, in rats .
- Methods of Application: The study involved the use of isolated human plasma and rats .
- Results: The study found that 9-Oxononanoic acid increases phospholipase A2 (PLA2) activity and production of thromboxane B2 (TXB2) in isolated human plasma .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-6-4-2-1-3-5-7-9(11)12/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGDDELKYAWBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180228 | |
| Record name | 9-Oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxononanoic acid | |
CAS RN |
2553-17-5 | |
| Record name | 9-Oxononanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxononanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-OXONONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH3Q8RSX3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



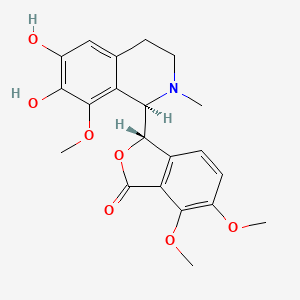
![(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol](/img/structure/B1198702.png)
